(2E)-N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide
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Overview
Description
N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative.
Formation of the Cyano Group: The cyano group can be introduced using a cyanation reaction, where a suitable leaving group is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.
Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the cyano-indole derivative and an appropriate amide precursor.
Industrial Production Methods
Industrial production of N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride or alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The benzyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-cyano-3-(1H-indol-3-yl)prop-2-enamide: Similar structure but lacks the methyl group on the indole ring.
N-benzyl-2-cyano-3-(2-methyl-1H-indol-2-yl)prop-2-enamide: Similar structure but the cyano group is attached to a different position on the indole ring.
Uniqueness
N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is unique due to the specific positioning of the cyano and methyl groups on the indole ring, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H17N3O |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C20H17N3O/c1-14-18(17-9-5-6-10-19(17)23-14)11-16(12-21)20(24)22-13-15-7-3-2-4-8-15/h2-11,23H,13H2,1H3,(H,22,24)/b16-11+ |
InChI Key |
DWMCRHSIZLSSQY-LFIBNONCSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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